
Nonacosyl docosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonacosyl docosanoate is a long-chain ester composed of nonacosyl alcohol and docosanoic acid. This compound is part of the wax ester family, known for their hydrophobic properties and high molecular weight. These characteristics make this compound particularly useful in various industrial applications, including cosmetics and lubricants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nonacosyl docosanoate can be synthesized through esterification reactions. The primary method involves the reaction between nonacosyl alcohol and docosanoic acid in the presence of a catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The reactants are continuously fed into the reactor, where they undergo esterification. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Nonacosyl docosanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of nonacosyl alcohol and docosanoic acid. Transesterification, on the other hand, involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: Nonacosyl alcohol and docosanoic acid.
Transesterification: New esters and alcohols depending on the reactants used.
Applications De Recherche Scientifique
Nonacosyl docosanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in biological membranes and its potential as a bio-based lubricant.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of cosmetics, particularly in skin care products, due to its emollient properties.
Mécanisme D'action
The mechanism of action of nonacosyl docosanoate in biological systems involves its integration into lipid bilayers, where it can influence membrane fluidity and permeability. Its long hydrophobic chains interact with the fatty acid tails of phospholipids, stabilizing the membrane structure. In industrial applications, its mechanism of action is primarily based on its ability to reduce friction and wear, making it an effective lubricant.
Comparaison Avec Des Composés Similaires
Docosyl docosanoate: Another long-chain ester with similar properties but different chain lengths.
Behenyl behenate: A shorter chain ester with similar hydrophobic characteristics.
Cetyl palmitate: A commonly used ester in cosmetics with shorter chain lengths.
Uniqueness: Nonacosyl docosanoate stands out due to its exceptionally long carbon chains, which provide superior hydrophobicity and stability compared to shorter chain esters. This makes it particularly valuable in applications requiring long-lasting and robust performance, such as high-end cosmetics and industrial lubricants.
Propriétés
Numéro CAS |
701921-28-0 |
|---|---|
Formule moléculaire |
C51H102O2 |
Poids moléculaire |
747.4 g/mol |
Nom IUPAC |
nonacosyl docosanoate |
InChI |
InChI=1S/C51H102O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-25-26-27-28-29-30-32-34-36-38-40-42-44-46-48-50-53-51(52)49-47-45-43-41-39-37-35-33-31-22-20-18-16-14-12-10-8-6-4-2/h3-50H2,1-2H3 |
Clé InChI |
MDTHIAOPVSIJNO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


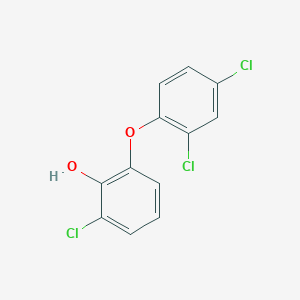
![Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B12521440.png)
![20,21,25-Trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;dihydrochloride](/img/structure/B12521450.png)
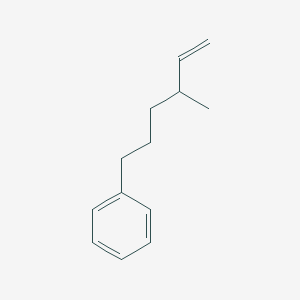
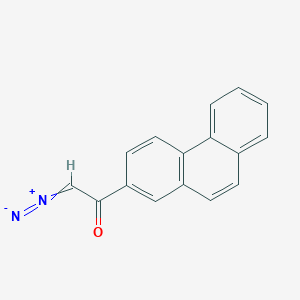

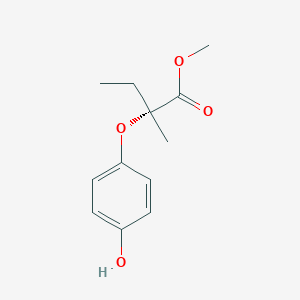
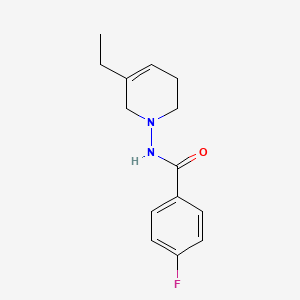

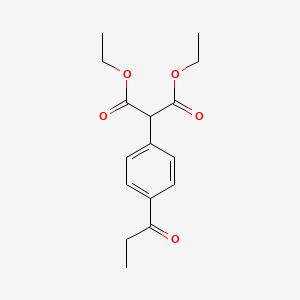
![1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]-](/img/structure/B12521493.png)
![(R)-2-(1-Naphthyl)-8-diphenylphosphino-1-[(R)-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl]-1,2-dihydroquinoline](/img/structure/B12521498.png)
![4-{[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzamide](/img/structure/B12521505.png)

